2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE
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Overview
Description
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and an N-cyclopropylacetamide moiety, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorobenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The resulting intermediate is then acylated with cyclopropylacetyl chloride to form the final product. This step is usually carried out in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with neurotransmitter receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
- 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyridine-5-boronic acid
- 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Uniqueness
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide stands out due to its N-cyclopropylacetamide moiety, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c16-12-1-5-14(6-2-12)23(21,22)19-9-7-18(8-10-19)11-15(20)17-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPPJGIVMQPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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